molecular formula C17H21BrN2O3 B3028213 tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1707580-82-2

tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B3028213
M. Wt: 381.3
InChI Key: XFZQTRARZWCPLT-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they exhibit a variety of interesting biological activities .


Synthesis Analysis

An efficient, scalable synthesis approach towards this compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. It contains an oxindole group and a piperidine group, both of which are fused together in a spiro configuration .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and N-demethylation . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .

Scientific Research Applications

Synthesis and Characterization

  • An efficient synthesis method for a spirocyclic oxindole analogue of tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate has been developed, providing a pathway for the preparation of this compound (Teng, Zhang, & Mendonça, 2006).
  • Another research has explored the synthesis and spectroscopic characterization of a novel indoline derivative related to tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, emphasizing eco-friendly synthesis methods (Sharma et al., 2016).

Applications in Drug Development

  • Studies have shown that tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, is useful for deriving novel compounds that access chemical space complementary to piperidine ring systems, indicating potential for drug development (Meyers et al., 2009).

Structural and Chemical Properties

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, compounds similar to tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, reveal important structural details and their molecular packing driven by hydrogen bonds (Didierjean et al., 2004).

Use in Preparing Biological Active Alkaloids

  • Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a similar compound, has been synthesized and characterized, highlighting the potential of tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate in the preparation of biologically active alkaloids (Richter et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery. The development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

tert-butyl 4-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZQTRARZWCPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111380
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

1707580-82-2
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707580-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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